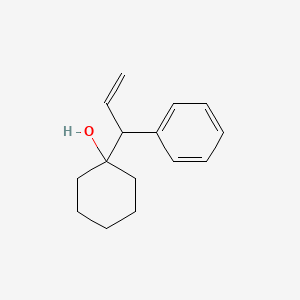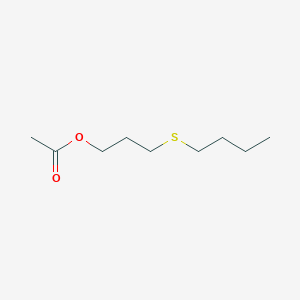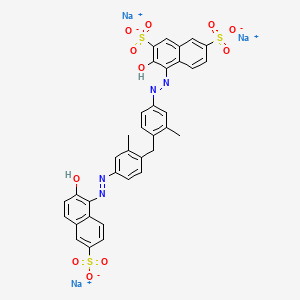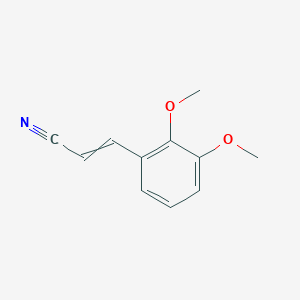
6-Amino-1,4-dihydroquinoxaline-2,3-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1,4-dihydroquinoxaline-2,3-dithione is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of an amino group at the 6th position and two sulfur atoms at the 2nd and 3rd positions of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,4-dihydroquinoxaline-2,3-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-Amino-3-nitrophenol with sulfur-containing reagents to form the desired quinoxaline ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,4-dihydroquinoxaline-2,3-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the dithione moiety to dithiol or other reduced forms.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dithiol derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-1,4-dihydroquinoxaline-2,3-dithione involves its interaction with specific molecular targets. For instance, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1,4-dihydroquinoxaline-2,3-dione: Similar structure but with a hydroxy group instead of an amino group.
Quinoxaline-2,3-dione: Lacks the amino group and dithione moiety, serving as a simpler analog.
Uniqueness
6-Amino-1,4-dihydroquinoxaline-2,3-dithione is unique due to the presence of both an amino group and a dithione moiety, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
80202-78-4 |
|---|---|
Molecular Formula |
C8H7N3S2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
6-amino-1,4-dihydroquinoxaline-2,3-dithione |
InChI |
InChI=1S/C8H7N3S2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,9H2,(H,10,12)(H,11,13) |
InChI Key |
HFZBOCDQDVYYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=S)C(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)







![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)
![N-[2-(Benzyloxy)benzoyl]-D-threonine](/img/structure/B14416020.png)




